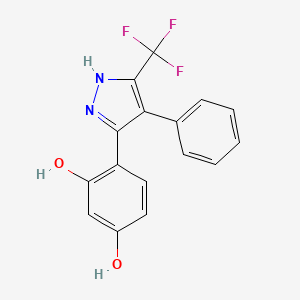
4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol is a synthetic organic compound often explored for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile molecule for chemical modifications and functionalization.
作用机制
Target of Action
Compounds with similar structures have been found to interact with the sphingosine-1-phosphate receptor 1 (s1p1) . S1P1 is a G-protein-coupled receptor that plays a crucial role in regulating cellular responses, including proliferation, survival, migration, and adhesion .
Mode of Action
Based on the action of similar compounds, it can be hypothesized that this compound may act as an agonist to the s1p1 receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the S1P1 receptor can lead to various downstream effects, depending on the specific cellular context .
Biochemical Pathways
The activation of the s1p1 receptor has been associated with several signaling pathways, including the pi3k/akt, erk/mapk, and plc pathways . These pathways regulate various cellular processes, including cell growth, survival, and migration .
Pharmacokinetics
A study on a similar compound, a selective agonist for the s1p1 receptor, showed that more than 50% of the dose was excreted in bile in both rats and dogs . This suggests that the compound may have significant biliary excretion.
Result of Action
The activation of the s1p1 receptor by similar compounds has been associated with various cellular responses, including changes in cell proliferation, survival, migration, and adhesion .
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol, a multi-step organic synthesis is typically employed. The process begins with the preparation of intermediate compounds, which are subsequently transformed through various reaction steps. Key steps often involve:
Formation of the pyrazole ring via cyclization reactions.
Introduction of the trifluoromethyl group, often achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl).
Attachment of the phenyl group through aromatic substitution reactions.
Incorporation of hydroxyl groups into the benzene ring via hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound might involve scaling up the laboratory synthesis processes. Common methods include batch or continuous flow reactions, utilizing robust catalysts and optimizing reaction conditions to improve yield and purity. Green chemistry principles are often applied to minimize waste and environmental impact.
化学反应分析
Types of Reactions
4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol can undergo various chemical reactions, such as:
Oxidation: : Often performed with oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic or electrophilic substitution reactions, depending on the specific functional groups involved.
Common Reagents and Conditions
Typical reagents used in these reactions include solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), with reactions often conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Reaction temperatures can range from room temperature to reflux conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield quinones or carboxylic acids, reduction could produce alcohols or amines, and substitution can introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: : As a building block for complex organic synthesis and material science applications.
Biology: : Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Exploring its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: : Use in developing advanced materials or as a precursor for functionalized polymers.
相似化合物的比较
When compared to other similar compounds, 4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol stands out due to its unique combination of functional groups. Similar compounds might include:
4-(4-Phenyl-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol: : Lacking the trifluoromethyl group, potentially altering its chemical reactivity and biological activity.
4-(4-Phenyl-5-(trifluoromethyl)-1H-imidazol-3-YL)-1,3-benzenediol: : Featuring an imidazole ring instead of a pyrazole ring, which might impact its binding properties and stability.
属性
IUPAC Name |
4-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(20-21-15)11-7-6-10(22)8-12(11)23/h1-8,22-23H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCLRQFKIQTLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394237-55-9 |
Source


|
| Record name | 4-(4-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
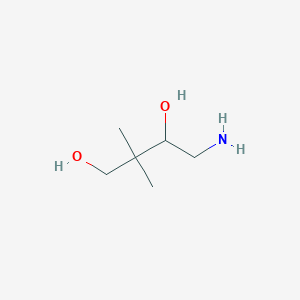
![N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2803842.png)
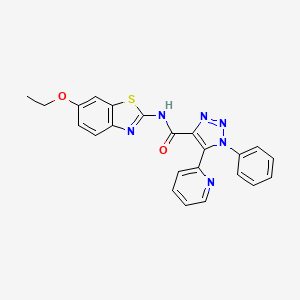
![1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2803847.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2803849.png)
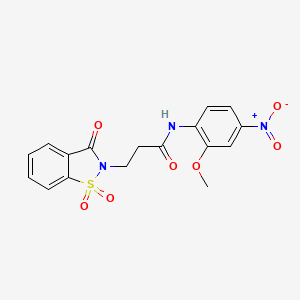
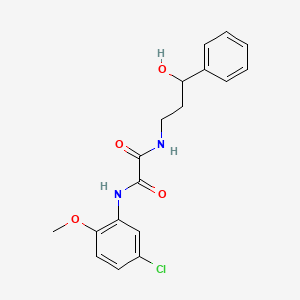
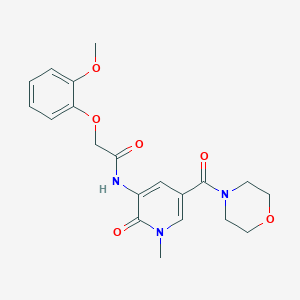
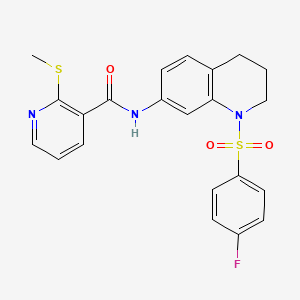
![3'-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2803857.png)
![5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2803858.png)
![3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol](/img/structure/B2803859.png)
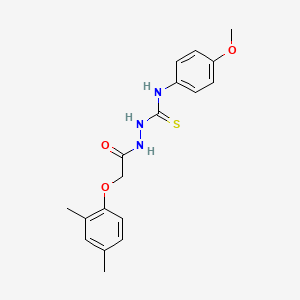
![5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2803863.png)
